2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(2-(PHENYLACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms .
Scientific Research Applications
2-METHOXY-4-(2-(PHENYLACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies involving enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(2-(PHENYLACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: Similar structure but with a methyl group instead of a methoxy group.
2-METHOXY-4-(2-(PHENYLACETYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE: Similar structure but with an ethoxy group instead of a methoxy group.
2-METHOXY-4-(2-(PHENYLACETYL)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE: Similar structure but with a butoxy group instead of a methoxy group.
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-29-20-11-9-19(10-12-20)24(28)31-21-13-8-18(14-22(21)30-2)16-25-26-23(27)15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3,(H,26,27)/b25-16+ |
InChI Key |
XZAVBCPMWPTSFS-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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